

In Vitro Evaluation of HIV-1 Inhibitor-13: A Technical Guide

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Compound of Interest

Compound Name: *HIV-1 inhibitor-13*

Cat. No.: *B12416445*

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This technical guide provides an in-depth overview of the in vitro antiviral activity of **HIV-1 inhibitor-13**, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI). The following sections detail the quantitative antiviral potency, the experimental protocols for its evaluation, and the mechanistic action of this class of inhibitors.

Quantitative Antiviral Activity

HIV-1 inhibitor-13, also identified as compound 16c, has demonstrated potent inhibitory activity against both wild-type and a range of drug-resistant strains of HIV-1. The quantitative measures of its antiviral efficacy, including IC50 and EC50 values, are summarized below.

Table 1: HIV-1 Reverse Transcriptase (RT) Enzyme Inhibition[1][2]

Compound	Target	IC50 (μM)
HIV-1 inhibitor-13 (16c)	HIV-1 RT	0.14
Etravirine (ETR)	HIV-1 RT	0.15
Rilpivirine (RPV)	HIV-1 RT	0.12
Nevirapine (NVP)	HIV-1 RT	0.21

Table 2: Antiviral Activity against Wild-Type and NNRTI-Resistant HIV-1 Strains in MT-4 Cells[[1](#)][[2](#)]

HIV-1 Strain	EC50 (nM) of HIV-1 inhibitor- 13 (16c)	EC50 (nM) of Etravirine (ETR)	EC50 (nM) of Rilpivirine (RPV)	EC50 (nM) of Nevirapine (NVP)
Wild-Type	2.85 ± 1.1	5.1 ± 0.9	2.3 ± 0.5	15.3 ± 2.1
L100I	4.52 ± 0.8	4.65 ± 0.7	3.1 ± 0.6	>5000
K103N	6.71 ± 1.2	8.32 ± 1.5	4.2 ± 0.8	1850 ± 250
Y181C	8.33 ± 1.5	12.7 ± 2.3	5.5 ± 1.1	1250 ± 180
Y188L	9.15 ± 1.8	48.7 ± 8.1	18.2 ± 3.5	>10000
E138K	5.62 ± 0.9	6.25 ± 1.1	4.8 ± 0.9	25.6 ± 4.2
F227L/V106A	18.0 ± 3.2	21.4 ± 3.8	15.6 ± 2.9	>10000
K103N/Y181C	15.8 ± 2.9	17.0 ± 3.1	11.3 ± 2.2	>10000

EC50 values are presented as the mean ± standard deviation from at least three independent experiments.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize the antiviral activity of **HIV-1 inhibitor-13**.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay quantifies the ability of the inhibitor to block the enzymatic activity of HIV-1 reverse transcriptase.

Methodology:

- Assay Kit: A commercially available HIV-1 RT inhibition assay kit (e.g., from Roche) is used, which employs an ELISA-based method.

- Principle: The assay measures the incorporation of digoxigenin-labeled dUTP into a DNA strand synthesized by the RT enzyme using a poly(A) template and an oligo(dT) primer.
- Procedure:
 - Recombinant HIV-1 RT enzyme is incubated with the template/primer hybrid.
 - A mixture of deoxynucleoside triphosphates (dNTPs), including digoxigenin-labeled dUTP, is added to the reaction.
 - The inhibitor, at various concentrations, is added to the reaction mixture.
 - The reaction is allowed to proceed for a specified time at 37°C.
 - The newly synthesized DNA is captured on a streptavidin-coated microplate.
 - An anti-digoxigenin antibody conjugated to peroxidase is added, followed by a colorimetric substrate.
 - The absorbance is measured, and the IC₅₀ value is calculated as the concentration of the inhibitor that reduces enzyme activity by 50%.

Cell-Based Antiviral Activity Assay (MT-4 Cells)

This assay determines the effective concentration of the inhibitor required to protect cells from HIV-1-induced cytopathic effects.

Methodology:

- Cell Line: MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection, are used.
- Virus Strains: A panel of wild-type and NNRTI-resistant HIV-1 strains are used for infection.
- Procedure:
 - MT-4 cells are seeded in 96-well plates.
 - The cells are pre-incubated with serial dilutions of the inhibitor for a short period.

- A standardized amount of HIV-1 virus stock is added to the wells.
- The plates are incubated for 5 days at 37°C in a CO2 incubator to allow for virus replication and the development of cytopathic effects.
- Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method. Viable cells convert MTT to a colored formazan product.
- The absorbance is measured, and the EC50 value is calculated as the concentration of the inhibitor that protects 50% of the cells from virus-induced death.

Cytotoxicity Assay

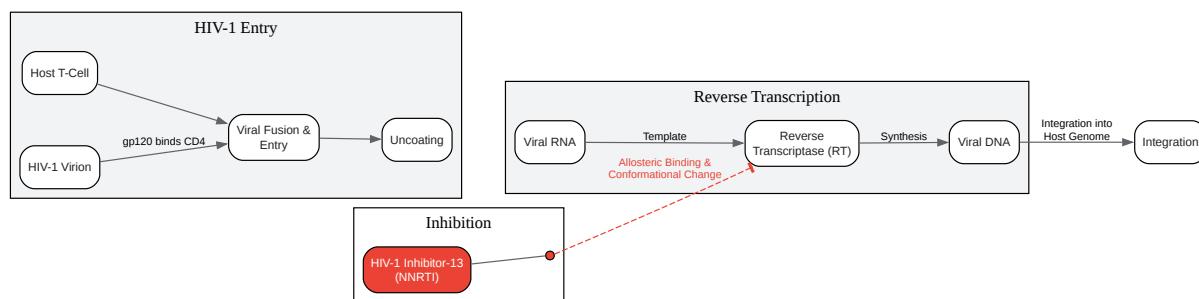
This assay is crucial to determine if the antiviral activity is due to specific inhibition of the virus or general toxicity to the host cells.

Methodology:

- Cell Line: The same cell line used in the antiviral assay (MT-4 cells) is used.
- Procedure:
 - MT-4 cells are seeded in 96-well plates.
 - The cells are incubated with serial dilutions of the inhibitor in the absence of the virus.
 - The incubation period is the same as for the antiviral assay (e.g., 5 days).
 - Cell viability is measured using the MTT assay.
 - The CC50 (50% cytotoxic concentration) is calculated as the concentration of the inhibitor that reduces cell viability by 50%.
 - The Selectivity Index (SI) is then calculated as the ratio of CC50 to EC50, with a higher SI indicating a more favorable safety profile.

Mechanism of Action and Experimental Workflow

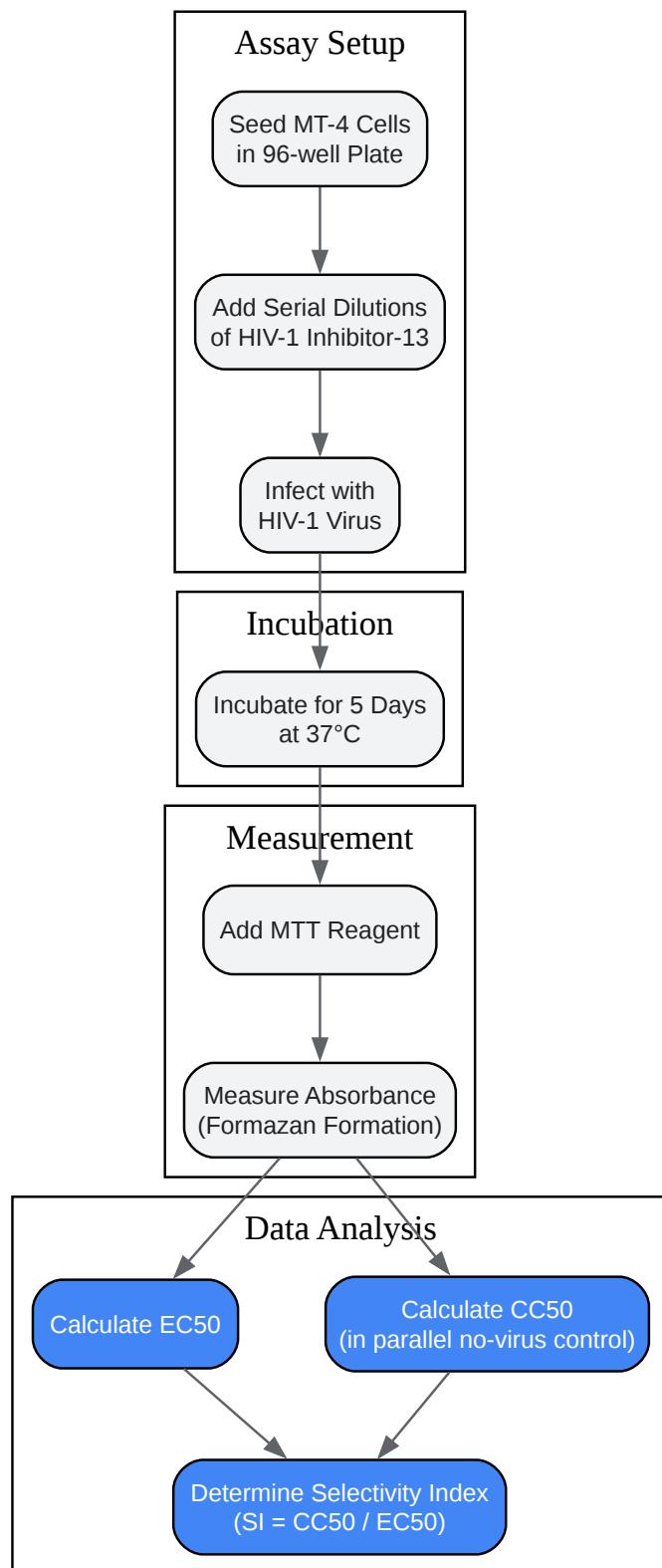
HIV-1 inhibitor-13 is a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind.



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Caption: Mechanism of Action of **HIV-1 Inhibitor-13**.

The binding of **HIV-1 inhibitor-13** induces a conformational change in the reverse transcriptase enzyme, which distorts the active site and inhibits the conversion of viral RNA into DNA. This effectively halts the viral replication cycle.



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Caption: In Vitro Antiviral Activity Assay Workflow.

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References

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- 2. Development of Novel Dihydrofuro[3,4- d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C - PubMed [pubmed.ncbi.nlm.nih.gov]
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